
Methyl (2-phenylethyl)phosphonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-phenylethyl)phosphonochloridate is an organophosphorus compound with the molecular formula C9H12ClO2P It is a derivative of phosphonochloridate, characterized by the presence of a methyl group and a 2-phenylethyl group attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (2-phenylethyl)phosphonochloridate can be synthesized through the reaction of methyl phosphonochloridate with 2-phenylethanol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-phenylethyl)phosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding phosphonates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form methyl (2-phenylethyl)phosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Phosphonates with various substituents.
Hydrolysis: Methyl (2-phenylethyl)phosphonic acid.
Oxidation and Reduction: Phosphonic acid derivatives and phosphine derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
Methyl (2-phenylethyl)phosphonochloridate has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is investigated for its potential as a precursor for the synthesis of biologically active phosphonate derivatives.
Industrial Chemistry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl (2-phenylethyl)phosphonochloridate involves the reactivity of the phosphonochloridate group. The chlorine atom is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various phosphonate derivatives. These derivatives can interact with biological molecules, such as enzymes and receptors, through covalent bonding or coordination interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2-phenylethyl)phosphonochloridate
- Methyl (2-phenylethyl)phosphonic acid
- Methyl (2-phenylethyl)phosphonate
Uniqueness
Methyl (2-phenylethyl)phosphonochloridate is unique due to its specific combination of a methyl group and a 2-phenylethyl group attached to the phosphorus atom. This structural arrangement imparts distinct reactivity and properties compared to other phosphonochloridates and phosphonates. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
88501-46-6 |
|---|---|
Molekularformel |
C9H12ClO2P |
Molekulargewicht |
218.62 g/mol |
IUPAC-Name |
2-[chloro(methoxy)phosphoryl]ethylbenzene |
InChI |
InChI=1S/C9H12ClO2P/c1-12-13(10,11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
NJMGMXXWPDKCBF-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CCC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)
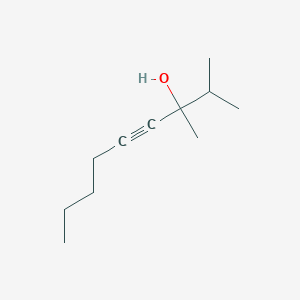
![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)


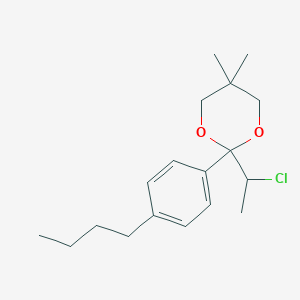
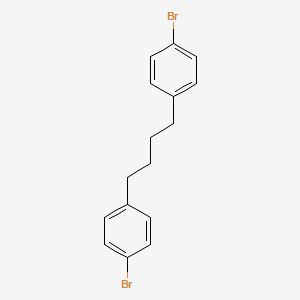
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
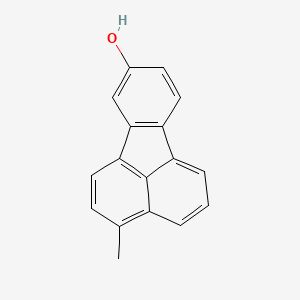
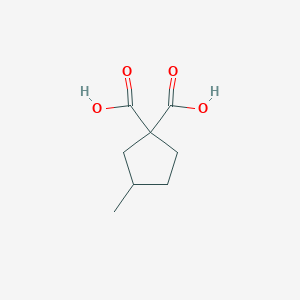
![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
